molecular formula C18H28N2O3S B2759491 N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide CAS No. 727689-28-3

N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide

Cat. No.: B2759491
CAS No.: 727689-28-3
M. Wt: 352.49
InChI Key: PSFCHJWCQFZCEC-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes an azepane ring, a sulfonamide group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the azepane ring, followed by the introduction of the sulfonamide group and the tert-butyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The azepane ring and sulfonamide group are key to its binding affinity and reactivity. These interactions can influence various biochemical pathways, making the compound useful for studying cellular processes and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    2-(azepan-1-yl)ethyl methacrylate: This compound shares the azepane ring but has different functional groups, leading to distinct chemical properties and applications.

    N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide:

Uniqueness

N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for a wide range of scientific research applications, from synthetic chemistry to biomedical studies.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-18(2,3)15-8-10-16(11-9-15)24(22,23)19-14-17(21)20-12-6-4-5-7-13-20/h8-11,19H,4-7,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFCHJWCQFZCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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